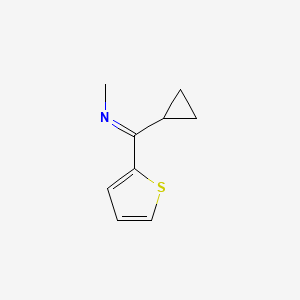
(E)-1-Cyclopropyl-N-methyl-1-(thiophen-2-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-Cyclopropyl-N-methyl-1-(thiophen-2-yl)methanimine is an organic compound that features a cyclopropyl group, a thiophene ring, and a methanimine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Cyclopropyl-N-methyl-1-(thiophen-2-yl)methanimine typically involves the formation of the imine bond through the condensation of an amine with an aldehyde or ketone. The cyclopropyl and thiophene groups can be introduced through various synthetic strategies, such as cyclopropanation reactions and thiophene functionalization.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include catalytic processes, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Cyclopropyl-N-methyl-1-(thiophen-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.
Scientific Research Applications
(E)-1-Cyclopropyl-N-methyl-1-(thiophen-2-yl)methanimine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Utilization in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-Cyclopropyl-N-methyl-1-(thiophen-2-yl)methanimine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (E)-1-Cyclopropyl-N-methyl-1-(thiophen-2-yl)methanimine include other imines, cyclopropyl derivatives, and thiophene-containing molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
112161-16-7 |
|---|---|
Molecular Formula |
C9H11NS |
Molecular Weight |
165.26 g/mol |
IUPAC Name |
1-cyclopropyl-N-methyl-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C9H11NS/c1-10-9(7-4-5-7)8-3-2-6-11-8/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
MDKIMFKEWSJPPX-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(C1CC1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















